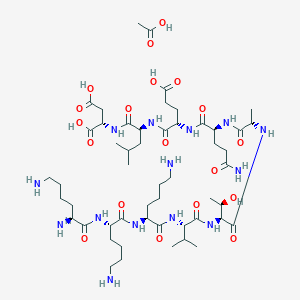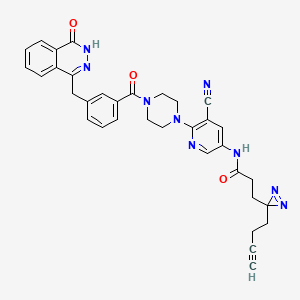
MPro 13b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPro 13b, also known as tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate, is a synthetic organic compound. It is a covalent α-ketoamide inhibitor of the main protease (MPro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of SARS-CoV-2, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPro 13b involves multiple steps, starting with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The synthetic route typically includes the following steps:
Formation of the α-ketoamide intermediate: This involves the reaction of an appropriate amine with an α-keto acid or its derivative under controlled conditions.
Cyclization: The intermediate is then cyclized to form the pyrrolidinone ring.
Coupling with the benzylamine derivative: The cyclized intermediate is coupled with a benzylamine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MPro 13b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
MPro 13b has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of proteases and the development of new synthetic methodologies.
Biology: Employed in the study of viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic assays and screening platforms for antiviral compounds
Mechanism of Action
MPro 13b exerts its effects by inhibiting the main protease (MPro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue of the protease, thereby blocking its activity. This inhibition prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets and pathways involved include the viral replication machinery and the host cell’s proteolytic systems .
Comparison with Similar Compounds
Similar Compounds
GC-376: Another protease inhibitor with potent antiviral activity against SARS-CoV-2.
Baicalein: A natural compound with both antiviral and anti-inflammatory properties.
Naringenin: A flavonoid with potential antiviral activity.
Heparin: An anticoagulant with reported antiviral effects.
Uniqueness of MPro 13b
This compound is unique due to its high specificity and potency as an inhibitor of the SARS-CoV-2 main protease. Its covalent binding mechanism and favorable pharmacokinetic properties make it a promising candidate for further development as an antiviral agent. Additionally, its ability to inhibit multiple strains of coronaviruses, including SARS-CoV and MERS-CoV, highlights its broad-spectrum antiviral potential .
Properties
Molecular Formula |
C31H39N5O7 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1 |
InChI Key |
NLVRHQFXQFSBQK-XWGVYQGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CN(C1=O)[C@@H](CC2CC2)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)


![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)


![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)

![N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)
![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)

